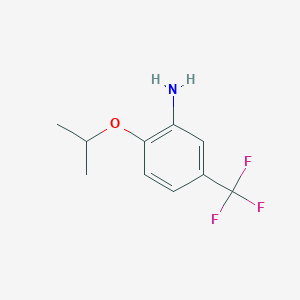

2-Isopropoxy-5-trifluoromethyl-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-trifluoromethyl-phenylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-Isopropoxy-5-trifluoromethyl-phenylamine is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in the study of biological processes and interactions at the molecular level.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 2-Isopropoxy-4-trifluoromethyl-phenylamine

- 2-Isopropoxy-6-trifluoromethyl-phenylamine

- 2-Isopropoxy-5-difluoromethyl-phenylamine

Uniqueness

2-Isopropoxy-5-trifluoromethyl-phenylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are desired.

Biological Activity

2-Isopropoxy-5-trifluoromethyl-phenylamine (CAS No. 121307-23-1) is an organic compound characterized by its unique structural features, including a trifluoromethyl group and an isopropoxy group attached to a phenylamine backbone. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, although specific biological activities remain underexplored.

The molecular formula of this compound is C₁₀H₁₂F₃NO, with a molecular weight of 219.20 g/mol. The trifluoromethyl group (-CF₃) is known for enhancing lipophilicity and metabolic stability, which may improve the bioavailability of drug formulations. The isopropoxy group (-O-CH(CH₃)₂) can participate in various chemical reactions, influencing the compound's reactivity and interaction with biological targets .

1. Pharmacological Implications

Compounds containing phenylamine structures are frequently investigated for their roles in medicinal chemistry. For example, the presence of the trifluoromethyl group typically enhances the compound's lipophilicity, potentially leading to improved interactions with biological membranes and targets. This property suggests that this compound may exhibit similar pharmacological activities as its analogs.

2. Structural Analog Studies

Research on structurally similar compounds provides insights into the potential biological activities of this compound. Notable analogs include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Trifluoromethyl-aniline | C₇H₆F₃N | Simple aniline derivative with a trifluoromethyl group |

| 3-Isopropoxy-aniline | C₁₀H₁₅N | Contains an isopropoxy group without trifluoromethyl substitution |

| N-(4-Trifluoromethyl)benzamide | C₈H₇F₃N | A benzamide derivative with similar trifluoromethyl characteristics |

| 2-Isopropoxy-N-methyl-aniline | C₁₁H₁₅N | Methylated version showing variations in biological activity |

These analogs often exhibit enzyme inhibition properties and receptor binding capabilities, suggesting that this compound may also engage in similar interactions.

The precise mechanism of action for this compound remains undocumented in scientific literature. However, it can be hypothesized that its biological activity could involve:

- Enzyme Inhibition : The trifluoromethyl group may enhance binding to enzyme active sites due to increased lipophilicity.

- Receptor Interactions : The compound could interact with various receptors involved in signaling pathways, similar to other phenylamine derivatives .

Case Studies and Experimental Findings

While direct studies on this compound are sparse, related research provides context for its potential applications:

- Antiproliferative Activities : Studies on related phenylamino compounds have demonstrated antiproliferative effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). These findings suggest that structural modifications can significantly influence cytotoxicity and therapeutic potential .

- Cellular Mechanisms : Research indicates that modifications at specific positions on phenylamines can lead to varying biological profiles, including effects on cell cycle regulation and apoptosis pathways .

Properties

IUPAC Name |

2-propan-2-yloxy-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRMADBLPXBJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.